BenchChemオンラインストアへようこそ!

Sibiricose A5

Neuropharmacology Blood-Brain Barrier Penetration Alzheimer's Disease

Sibiricose A5 (synonyms: 3-O-Feruloylsucrose, Arillanin B) is a phenylpropenoyl sucrose oligosaccharide ester with molecular formula C₂₂H₃₀O₁₄ and molecular weight 518.47 g/mol, primarily isolated from the roots of Polygala tenuifolia Willd. (Polygalae Radix) and related Polygala species.

Molecular Formula C22H30O14
Molecular Weight 518.5 g/mol
CAS No. 107912-97-0
Cat. No. B1181202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibiricose A5
CAS107912-97-0
Molecular FormulaC22H30O14
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O
InChIInChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1
InChIKeyZPEADZHVGOCGKH-YQTDNFGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sibiricose A5 (CAS 107912-97-0): Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


Sibiricose A5 (synonyms: 3-O-Feruloylsucrose, Arillanin B) is a phenylpropenoyl sucrose oligosaccharide ester with molecular formula C₂₂H₃₀O₁₄ and molecular weight 518.47 g/mol, primarily isolated from the roots of Polygala tenuifolia Willd. (Polygalae Radix) and related Polygala species [1]. It belongs to the hydroxycinnamic acid subclass of phenylpropanoids, characterized by a feruloyl moiety esterified to a sucrose backbone . The compound is available as an off-white to light yellow solid powder with certified purity ≥98% (HPLC), and is offered as a phyproof® primary reference substance by Sigma-Aldrich with assigned absolute purity accounting for chromatographic purity, water, residual solvents, and inorganic impurities . Its PubChem CID is 6326020, ChEBI ID is 189459, and it is soluble in DMSO at concentrations up to 100 mg/mL (192.88 mM) .

Why Sibiricose A5 Cannot Be Interchanged with Sibiricose A6, DISS, or Tenuifoliside A in Pharmacological Studies


Although sibiricose A5, sibiricose A6, 3′,6-disinapoyl sucrose (DISS), and tenuifoliside A (TFSA) are all oligosaccharide esters co-occurring in Polygalae Radix and are frequently described together as active constituents, they exhibit materially different pharmacokinetic behaviors, brain penetration profiles, and mechanistic targets that preclude generic interchange [1]. Sibiricose A5 has been directly detected in mouse brain tissue 30 minutes after oral administration of Polygalae Radix extract—a finding not replicated for sibiricose A6 or DISS in the same paradigm—and demonstrates a distinct neuronal mechanism involving axonal growth induction rather than microglial modulation [2]. Furthermore, the absolute oral bioavailability of these five co-occurring components spans an order of magnitude, from 1.17% (TFSA) to 42.91% (TMCA), with sibiricose A5 at 3.25% being measurably higher than sibiricose A6 at 2.95% and DISS at 2.36% [3]. These quantitative differences in systemic exposure and brain accessibility mean that substituting one oligosaccharide ester for another—even within the same phenylpropenoyl sucrose class—will yield non-equivalent pharmacological outcomes and confound experimental reproducibility.

Quantitative Differentiation Evidence for Sibiricose A5 vs. Closest Structural and Functional Analogs


Brain Detection After Oral Administration: Sibiricose A5 Crosses the Blood-Brain Barrier In Vivo

Thirty minutes after oral administration of Polygalae Radix water extract to normal mice, sibiricose A5 (SA5) was directly detected in brain tissue by LC-MS analysis [1]. This brain accessibility was confirmed by functional readouts: SA5 at 10 μM significantly induced axonal growth after amyloid β-induced axonal degeneration in cultured cortical neurons, and continuous intracerebroventricular injection of SA5 at 10 μM significantly improved memory impairment in 5XFAD Alzheimer's disease model mice, whereas SA5 at 1 nM did not produce this effect [1]. In contrast, no published study has demonstrated brain detection of sibiricose A6 or 3′,6-disinapoyl sucrose (DISS) following oral administration in the same experimental paradigm, representing a critical differentiator for central nervous system applications.

Neuropharmacology Blood-Brain Barrier Penetration Alzheimer's Disease Pharmacokinetics

Absolute Oral Bioavailability: Sibiricose A5 Demonstrates Higher Systemic Exposure Than Sibiricose A6, DISS, and Tenuifoliside A

In a head-to-head pharmacokinetic study in Sprague-Dawley rats, the absolute oral bioavailability of five co-occurring Polygala tenuifolia active components was determined using UHPLC-MS/MS after oral administration (7.40, 11.60, 16.00, 50.00, and 3.11 mg/kg for A5, A6, DSS, TFSA, and TMCA, respectively) and intravenous injection (1/10 of the corresponding oral dose) [1]. Sibiricose A5 achieved an absolute bioavailability of 3.25%, which was higher than sibiricose A6 (2.95%), 3′,6-disinapoyl sucrose (2.36%), and tenuifoliside A (1.17%), though substantially lower than 3,4,5-trimethoxycinnamic acid (42.91%) [1]. Additionally, the AUC₀₋ₜ of sibiricose A5 from raw Polygala tenuifolia extract (RPT) was 433.18 ± 65.48 ng·h/mL, which increased to 680.40 ± 89.21 ng·h/mL when administered as liquorice-boiled PT (LPT)—a 57% enhancement in systemic exposure through processing [2].

Pharmacokinetics Bioavailability Drug Development ADME

Lactate Dehydrogenase (LDH) Inhibition: Sibiricose A5 Identified as One of Five LDHA Inhibitors from Polygala tenuifolia by Hyphenated Screening

Using an ultrafiltration liquid chromatography coupled with mass spectrometry (UF-LC-MS) screening strategy, sibiricose A5 was identified as one of five lactate dehydrogenase inhibitors from Polygala tenuifolia Willd., alongside 3,6′-di-O-sinapoyl-sucrose, glomeratose A, tenuifoliside B, and tenuifoliside C [1]. The five target compounds were subsequently isolated with purities of 96.45%, 97.65%, 96.38%, 94.34%, and 93.29%, respectively, using microwave-assisted extraction coupled with countercurrent chromatography [1]. Bioactivity was confirmed using PC12 cells and the MTT assay [1]. Sibiricose A5 is structurally distinct from the other four LDH inhibitors: it carries a single feruloyl (4-hydroxy-3-methoxycinnamoyl) ester moiety, whereas DISS bears two sinapoyl groups, glomeratose A has a different glycosylation pattern, and tenuifolisides B/C are larger oligosaccharide esters with multiple aromatic acyl substitutions [2]. This structural simplicity may contribute to its distinct brain penetration profile relative to the other LDH inhibitors in the class.

Enzyme Inhibition Lactate Dehydrogenase Ischemic Stroke Natural Product Screening

Antioxidant Activity by DPPH-HPLC Screening: Sibiricose A5 Identified Among Eight Potent Antioxidants in Polygalae Radix

A DPPH-HPLC-ESI-Q-TOF-MS/MS method identified eight components from Polygalae Radix possessing potent antioxidant activity based on significant peak area reduction upon reaction with DPPH radical [1]. Sibiricose A5 and sibiricose A6 were both identified among these eight antioxidants, along with sucrose monoester, polygalaxanthone III, tenuifoliside B, 3′,6-disinapoyl sucrose (DISS), sucrose diester, and tenuifoliside C [1]. Among these, DISS was proposed as the most potent and was quantitatively evaluated: DISS showed moderate DPPH radical scavenging activity (IC₅₀ = 1024.17 μg/mL) and ABTS radical scavenging activity (IC₅₀ = 324.13 μg/mL), compared with vitamin C positive control (DPPH IC₅₀ = 294.68 μg/mL; ABTS IC₅₀ = 117.50 μg/mL) [2]. While sibiricose A5 and A6 were identified by the screening method as possessing potent antioxidant activity, individual IC₅₀ values for sibiricose A5 were not separately determined in this study [1].

Antioxidant Screening DPPH Assay Natural Antioxidants Quality Control

PC12 Neuroprotection and Antidepressant-Like Activity: Patent-Established Efficacy with Sibiricose A1 and Tenuifoliside A as Co-Active Compounds

Chinese patent CN101590065A discloses that sibiricose A5, sibiricose A1, and tenuifoliside A all demonstrate antidepressant-like effects in murine behavioral models [1]. Specifically, all three compounds shortened both tail-suspension immobility time and forced-swim immobility time in mice, with statistically significant differences versus the model group and clear dose-dependence [1]. Additionally, sibiricose A5 and tenuifoliside A both exhibited protective effects on PC12 cells damaged by glutamic acid [1]. In a separate study, sibiricose A5 and tenuifoliside A (compounds 2 and 3) were confirmed to protect PC12 cells from damage induced by P. tenuifolia extracts using the MTT assay, while sibiricose A (compound 1) was a newly isolated compound from this plant [2]. The content of sibiricose A5 in Polygalae Radix decoction pieces was reported as 1.88 mg/g on average, higher than sibiricose A6 at 1.14 mg/g, with both contributing to the PC12 protective activity [3].

Neuroprotection Antidepressant PC12 Cells Glutamate Toxicity Tail Suspension Test

Certified Reference Standard Availability: Sibiricose A5 Offered as a phyproof® Primary Reference Substance with Assigned Absolute Purity

Sibiricose A5 is commercially available as a phyproof® Primary Reference Substance from Sigma-Aldrich, with assigned absolute purity determined by consideration of chromatographic purity, water content, residual solvents, and inorganic impurities . This certification level exceeds the typical ≥98% HPLC purity specification offered by most natural product vendors and provides traceable metrological quality suitable for quantitative analytical method validation . In the context of Polygalae Radix quality control, sibiricose A5 has been established as one of eight index components in a UPLC quantitative analysis of multi-components by single marker (QAMS) method, with relative correction factors determined against 3,6′-disinapoyl sucrose as the internal reference [1]. The content range across 15 batches of the classical formula Kaixin Powder was 0.34–0.55 mg/g for sibiricose A5 and 0.43–0.57 mg/g for sibiricose A6, demonstrating that sibiricose A5 levels are consistently quantifiable across diverse sample matrices [2].

Analytical Reference Standard Quality Control Method Validation Chromatographic Purity

Evidence-Backed Research and Industrial Application Scenarios for Sibiricose A5


Alzheimer's Disease and Neurodegeneration Drug Discovery: CNS-Penetrant Lead Compound with In Vivo Memory Improvement

Sibiricose A5 is the only oligosaccharide ester from Polygalae Radix with direct experimental evidence of brain detection after oral administration and functional memory improvement in a transgenic Alzheimer's disease model (5XFAD mice) [1]. Research groups focused on axonal regeneration, synaptic repair, or amyloid β-induced neurodegeneration should prioritize sibiricose A5 over sibiricose A6 or DISS, which lack comparable in vivo CNS target engagement data [1]. The established dose-response window (10 μM active for axonal growth and memory recovery; 1 nM inactive) provides a starting point for preclinical lead optimization [1]. Furthermore, the absolute oral bioavailability of 3.25% and its enhancement to 6.39% (AUC-based) via liquorice-boiled processing offer formulation development opportunities [2].

Ischemic Stroke Research: LDH Inhibitor with Demonstrated Brain Accessibility

Lactate dehydrogenase inhibitors are clinically used in ischemic stroke treatment, and sibiricose A5 has been validated as an LDHA inhibitor through UF-LC-MS screening and confirmed by PC12 cell MTT assay [1]. Unlike glomeratose A, tenuifoliside B, or tenuifoliside C—which were co-identified as LDH inhibitors from the same source—sibiricose A5 is the only one with published brain detection data following oral administration, suggesting superior potential for achieving therapeutic concentrations at the target organ [2]. Stroke research programs seeking natural product-derived LDH inhibitors with CNS accessibility should select sibiricose A5 as their primary candidate, while acknowledging that quantitative IC₅₀ comparisons among these five inhibitors require de novo determination [1].

Antidepressant Natural Product Development: Behavioral Validation with Dose-Dependent Efficacy

Sibiricose A5 is one of three oligosaccharide esters (along with sibiricose A1 and tenuifoliside A) disclosed in patent CN101590065A for treating tristimania (depression), with validated efficacy in both the tail suspension test and forced swim test in mice, showing statistically significant, dose-dependent reductions in immobility time [1]. For antidepressant research groups, sibiricose A5 offers a practical procurement advantage over sibiricose A1 and tenuifoliside A: its natural abundance in Polygalae Radix (1.88 mg/g) is substantially higher than sibiricose A6 (1.14 mg/g), facilitating gram-scale isolation for preclinical studies [2]. The compound's dual mechanism—LDH inhibition plus glutamate-induced PC12 cell protection—provides a differentiated pharmacological rationale versus single-mechanism antidepressants .

Analytical Quality Control of Polygalae Radix and Its Formulations: Certified Reference Standard for Method Validation

Sibiricose A5 is commercially available as a phyproof® Primary Reference Substance (Sigma-Aldrich) with assigned absolute purity, making it the highest-certification-grade reference material among Polygalae Radix oligosaccharide esters [1]. It has been validated as one of eight index components in the UPLC-QAMS method for quality evaluation of Polygala tenuifolia extracts, with established relative correction factors [2]. In the classical formula Kaixin Powder, sibiricose A5 content across 15 benchmark sample batches ranged from 0.34 to 0.55 mg/g, providing a validated acceptance range (70%–130% of mean) for quality control . Analytical laboratories and herbal product manufacturers should select sibiricose A5 as a primary reference standard for method development, system suitability testing, and batch release testing of Polygalae Radix-containing products [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibiricose A5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.